molecular formula C5H7N3O2 B2459945 2-(4-amino-1H-pyrazol-1-yl)acetic acid CAS No. 1006348-46-4; 1201935-99-0; 1417569-73-3

2-(4-amino-1H-pyrazol-1-yl)acetic acid

Cat. No.: B2459945
CAS No.: 1006348-46-4; 1201935-99-0; 1417569-73-3
M. Wt: 141.13
InChI Key: ARGNGTFXKVEQNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of Pyrazole (B372694) Scaffolds in Heterocyclic Chemistry

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone scaffold in medicinal chemistry. ias.ac.in Pyrazole-containing molecules are noted for a broad spectrum of biological activities, making them privileged structures in drug discovery. researchgate.netbohrium.com The versatility of the pyrazole ring allows for its incorporation into a vast number of derivatives that have shown potential as therapeutic agents. mdpi.com

The significance of the pyrazole scaffold is demonstrated by its presence in numerous approved drugs and compounds under investigation. Researchers have successfully synthesized pyrazole derivatives with a wide array of pharmacological effects. mdpi.comresearchgate.net These activities are often attributed to the unique structural and electronic properties of the pyrazole ring, which can engage in various interactions with biological targets. researchgate.net The amenability of the pyrazole nucleus to chemical modification allows chemists to fine-tune the pharmacological profile of the resulting molecules, leading to compounds with enhanced potency and selectivity. bohrium.com

Table 1: Reported Biological Activities of Pyrazole Derivatives

Biological Activity Description References
Anti-inflammatory Compounds that reduce inflammation. Pyrazole derivatives have been shown to inhibit enzymes like COX-1/COX-2. mdpi.comnih.gov
Anticancer Molecules that inhibit the growth and proliferation of cancer cells. Some pyrazoles target kinases involved in cancer signaling. bohrium.commdpi.com
Antimicrobial Includes antibacterial and antifungal agents. These compounds can disrupt microbial cell membranes or inhibit essential enzymes. researchgate.netbohrium.com
Antituberculosis Compounds specifically active against Mycobacterium tuberculosis. bohrium.com
Antioxidant Molecules that can neutralize harmful free radicals in the body. bohrium.com
Analgesic Compounds that relieve pain. researchgate.netnih.gov

The Role of Amino Acid Derivatives in Advancing Chemical Biology and Medicinal Chemistry

Amino acids are the fundamental building blocks of proteins, but their derivatives play equally crucial roles in biology and medicine. mdpi.com These derivatives are molecules in which the basic amino acid structure has been chemically modified. frontiersin.org Such modifications can lead to a diverse array of functions, from acting as neurotransmitters to serving as intermediates in metabolic pathways.

In the fields of chemical biology and medicinal chemistry, amino acid derivatives are invaluable tools and drug candidates. acs.org Their inherent chirality and the presence of multiple functional groups (amino, carboxyl, and side chain) make them ideal starting points for creating complex and highly specific molecules. mdpi.comnbinno.com By introducing amino acid moieties into other molecules, scientists can improve properties such as solubility, bioavailability, and target-binding affinity. frontiersin.org Furthermore, non-proteinogenic or "unusual" amino acids are fundamental building blocks in modern medicinal chemistry, offering unique three-dimensional structures for developing peptidomimetics and other novel therapeutics. acs.org The use of amino acid derivatives as building blocks allows for the systematic construction of compound libraries to probe biological systems and identify new lead compounds for drug development. mdpi.com

Rationale for Investigating 2-(4-Amino-1H-pyrazol-1-yl)acetic Acid as a Modular Chemical Entity

The investigation into this compound is driven by its nature as a hybrid molecule that synergistically combines the features of a pyrazole scaffold and an amino acid derivative. This unique structure positions it as a versatile modular building block for chemical synthesis. bldpharm.comchemicalregister.com The term "building block" refers to a chemical compound that can be readily used to construct larger, more complex molecules. nih.gov

The rationale for its investigation is multifaceted:

Structural Hybridization: The compound merges the proven biological relevance of the aminopyrazole core with the versatile chemical functionality of an acetic acid side chain. nih.govontosight.ai The aminopyrazole portion can serve as a pharmacophore, while the acetic acid moiety provides a handle for further chemical elaboration, such as forming amides or esters.

Functional Group Availability: It possesses three key functional groups: the pyrazole ring nitrogens, the C4-amino group, and the carboxylic acid. Each of these sites can be selectively modified, allowing for the creation of a diverse library of derivatives. This modularity is highly advantageous in drug discovery for exploring structure-activity relationships (SAR).

Scaffold for Complex Synthesis: As a bifunctional molecule, it can be used to link different chemical fragments or to build complex heterocyclic systems. For instance, the acetic acid group can be coupled with other amino acids to form peptide-like structures, while the amino group on the pyrazole can undergo reactions to build fused-ring systems. uobaghdad.edu.iq

The compound, often available as a hydrochloride salt to improve solubility and stability, serves as a key intermediate for chemists aiming to develop novel compounds for pharmaceutical or materials science applications. bldpharm.comsigmaaldrich.com

Table 2: Chemical Properties of this compound Hydrochloride

Property Value References
CAS Number 1417569-73-3 bldpharm.comchemicalregister.comsigmaaldrich.com
Molecular Formula C5H8ClN3O2 bldpharm.com
Molecular Weight 177.59 g/mol bldpharm.com
Classification Heterocyclic Building Block, Carboxylic Acid, Amine bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3,6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGNGTFXKVEQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006348-46-4
Record name 2-(4-amino-1H-pyrazol-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
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Synthetic Methodologies for 2 4 Amino 1h Pyrazol 1 Yl Acetic Acid and Its Advanced Derivatives

Evolution of 4-Aminopyrazole Synthesis Strategies

The construction of the 4-aminopyrazole core has been approached through various synthetic methodologies, ranging from classical condensation reactions to more modern and refined techniques.

Classical condensation reactions

The Knorr pyrazole (B372694) synthesis stands as a cornerstone in the classical preparation of pyrazole derivatives, including 4-aminopyrazoles. Current time information in Santa Cruz, CA, US.slideshare.net This method traditionally involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. Current time information in Santa Cruz, CA, US.slideshare.net For the synthesis of 4-aminopyrazoles, a common strategy involves a two-step procedure. The first step is the conversion of a 1,3-dicarbonyl compound into an oxime derivative, which then undergoes an annelation step with hydrazine. Current time information in Santa Cruz, CA, US. The formation of the oxime is typically carried out under acidic conditions. Current time information in Santa Cruz, CA, US.

Another classical approach involves the reaction of hydrazines with β-ketonitriles. nih.gov In this process, a hydrazone is initially formed through a nucleophilic attack of the hydrazine on the carbonyl group. chim.it Subsequently, the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to cyclization and the formation of the aminopyrazole ring. chim.it

Modern synthetic advancements

More contemporary methods have focused on improving efficiency, safety, and substrate scope. One notable modern approach is a two-step synthesis of 1-alkyl-4-aminopyrazoles starting from commercially available 4-nitropyrazole. researchgate.netresearchgate.net This method utilizes a Mitsunobu reaction for the N-alkylation of 4-nitropyrazole with primary or secondary alcohols, followed by the reduction of the nitro group to an amino group via hydrogenation. researchgate.netresearchgate.net

Another innovative strategy involves the use of Ugi adducts to generate a library of 4-aminopyrazoles. Current time information in Santa Cruz, CA, US. The Ugi condensation of a primary amine, a carboxylic acid, a carbonyl compound, and an isocyanide yields a functionalized α-acylamino amide. Current time information in Santa Cruz, CA, US. Following an acidic cleavage of a protecting group, a condensation reaction with hydrazine affords the desired 4-aminopyrazole. Current time information in Santa Cruz, CA, US.

Chemical Approaches to N-Alkylation with Acetic Acid Moieties

The introduction of the acetic acid moiety onto the N1 position of the 4-aminopyrazole ring is a key step in the synthesis of the target compound. This is typically achieved through N-alkylation reactions.

Direct alkylation routes utilizing haloacetates

Direct N-alkylation of pyrazoles using electrophiles like alkyl halides is a common strategy. semanticscholar.org In the context of synthesizing 2-(4-amino-1H-pyrazol-1-yl)acetic acid, haloacetates such as ethyl bromoacetate are employed as the alkylating agent. The reaction is typically performed in the presence of a base, which deprotonates the pyrazole nitrogen, facilitating the nucleophilic attack on the haloacetate. The choice of base and solvent is crucial for achieving good yields and regioselectivity. For instance, the alkylation of ethyl 3-amino-1H-pyrazole-4-carboxylate has been successfully carried out using benzyl chloride in the presence of sodium methoxide in dimethylformamide. google.com

Starting MaterialAlkylating AgentBaseSolventProduct
4-ChloropyrazolePhenethyl trichloroacetimidate-1,2-DCEN-alkylated pyrazole
Ethyl 3-amino-1H-pyrazole-4-carboxylateBenzyl chlorideSodium methoxideDimethylformamideEthyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate

Table 1: Examples of Direct N-Alkylation of Pyrazole Derivatives

One-pot synthetic protocols

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by reducing the number of isolation and purification steps. Several one-pot methods have been developed for the synthesis of functionalized pyrazoles. sid.irnih.govnih.govsemanticscholar.org For instance, pyrazole-4-carboxylic acid ethyl ester derivatives can be synthesized in a one-pot, three-component reaction involving a phenylhydrazine, a benzaldehyde, and ethyl acetoacetate in the presence of a magnetic ionic liquid and flow oxygen as an oxidant. sid.ir While not directly yielding the target compound, these methodologies demonstrate the feasibility of multicomponent reactions in constructing the pyrazole core which can then be further functionalized. Acetic acid has also been utilized as a mediator in the one-pot synthesis of novel pyrazolyl-s-triazine derivatives, showcasing its role in facilitating complex transformations. nih.gov

Catalytic Systems and Reaction Conditions in the Synthesis of this compound Analogues

The choice of catalytic system and reaction conditions plays a pivotal role in the efficiency and selectivity of the synthesis of this compound analogues.

Both acid and base catalysis are employed in pyrazole synthesis and functionalization. In the Knorr synthesis, acid catalysts are used for the formation of the imine intermediate. slideshare.net For N-alkylation reactions, bases are commonly used to deprotonate the pyrazole ring, thereby increasing its nucleophilicity. semanticscholar.org Common bases include sodium methoxide, sodium ethoxide, and potassium carbonate.

Recent advancements have also explored the use of metal catalysts. For example, copper-catalyzed N-arylation has been used for the functionalization of aminopyrazoles. chim.it Furthermore, acid-catalyzed N-alkylation of pyrazoles has been developed using trichloroacetimidate electrophiles and a Brønsted acid catalyst like camphorsulfonic acid (CSA), offering an alternative to methods requiring strong bases. semanticscholar.orgmdpi.com The optimization of these reactions often involves screening different catalysts, solvents, and temperatures to achieve the desired outcome. semanticscholar.org

Reaction TypeCatalyst/ReagentSolventTemperatureKey Features
Knorr Pyrazole SynthesisAcid catalystAcetic acidRoom Temperature to RefluxClassical method for pyrazole ring formation.
Mitsunobu ReactionDIAD/PPh₃THF0 °C to Room TemperatureFor N-alkylation of 4-nitropyrazole with alcohols.
N-AlkylationSodium methoxideDMFRefluxBase-catalyzed alkylation with alkyl halides.
Acid-Catalyzed N-AlkylationCamphorsulfonic acid (CSA)1,2-DCERefluxUtilizes trichloroacetimidate electrophiles.

Table 2: Overview of Catalytic Systems and Reaction Conditions

Acid-catalyzed reactions

Acid catalysis plays a significant role in the synthesis of pyrazole derivatives, often facilitating cyclization and condensation reactions. While a direct acid-catalyzed synthesis of this compound is not prominently described, the principles of acid catalysis are fundamental to the formation of the pyrazole ring itself, which is a key precursor. Acetic acid is a commonly employed catalyst in such reactions. For instance, the condensation of β-dicarbonyl compounds with hydrazine derivatives is a classic method for pyrazole synthesis that can be promoted by acids.

In a potential pathway to the target molecule, an acid-catalyzed reaction could be envisioned for the formation of a 4-substituted pyrazole precursor. For example, the cyclocondensation of a suitably functionalized β-ketonitrile with a hydrazine derivative in the presence of an acid catalyst can yield a 4-aminopyrazole core. Subsequent N-alkylation with a haloacetic acid derivative would then lead to the desired product.

A notable application of acid catalysis is in the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the 4-position of the pyrazole ring. This formyl group can then be converted to an amino group through various synthetic transformations. The initial hydrazone formation from a ketone and a hydrazine is often catalyzed by an acid like acetic acid amazonaws.com.

Research has also demonstrated the use of Brønsted acids like camphorsulfonic acid to catalyze the N-alkylation of pyrazoles with trichloroacetimidates, offering an alternative to methods requiring strong bases or high temperatures bldpharm.comsemanticscholar.orgmdpi.com. This approach could potentially be adapted for the introduction of the acetic acid moiety.

Table 1: Examples of Acid-Catalyzed Reactions in Pyrazole Synthesis

CatalystReactantsProduct TypeReference
Acetic AcidHydrazone and Vilsmeier-Haack reagent4-Formylpyrazole amazonaws.com
Acetic Acidβ-dicarbonyl compound and hydrazinePyrazole derivative mdpi.com
Camphorsulfonic AcidPyrazole and TrichloroacetimidateN-Alkyl pyrazole bldpharm.comsemanticscholar.orgmdpi.com

Base-catalyzed reactions

Base-catalyzed reactions are pivotal in the synthesis of this compound, particularly in the N-alkylation step. The introduction of the acetic acid side chain onto the pyrazole nitrogen is typically achieved via nucleophilic substitution, where a base is used to deprotonate the pyrazole NH, rendering it a more potent nucleophile.

A common strategy involves the reaction of a 4-aminopyrazole or a protected precursor with an α-haloacetic acid ester, such as ethyl bromoacetate or ethyl chloroacetate, in the presence of a base. A variety of bases can be employed, including alkali metal carbonates (e.g., potassium carbonate), hydroxides (e.g., sodium hydroxide), or stronger bases like sodium methoxide, sodium ethoxide, and potassium tert-butoxide nih.gov. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. For instance, the N-alkylation of a 5-amino-1-tosyl-1,2-dihydro-3H-pyrazol-3-one with ethyl bromoacetate has been successfully carried out using anhydrous potassium carbonate in N,N-dimethylformamide (DMF) nih.gov.

Following the N-alkylation with an ethyl haloacetate, the resulting ester, ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate, can be hydrolyzed to the desired carboxylic acid under basic conditions, for example, using sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution.

The formation of the initial 4-aminopyrazole ring can also be achieved through base-catalyzed cyclization reactions. For example, the Thorpe-Ziegler cyclization of dicyanohydrazones has been utilized to prepare tetrasubstituted 4-aminopyrazoles chim.it.

Table 2: Common Bases Used in the Synthesis of Pyrazole Acetic Acid Derivatives

BaseReaction TypeSubstratesReference
Potassium CarbonateN-Alkylation5-amino-1-tosyl-1,2-dihydro-3H-pyrazol-3-one and ethyl bromoacetate nih.gov
Sodium MethoxideN-AlkylationEthyl 3-amino-1H-pyrazole-4-carboxylate and benzyl chloride google.com
Sodium HydrideN-Alkylation/Acylation2,4-Dinitrophenylamine researchgate.net
Potassium tert-ButoxideCyclizationEster and cyanomethylene rsc.org

Transition metal-catalyzed transformations

Transition metal catalysis offers a powerful and versatile toolkit for the synthesis and functionalization of pyrazole derivatives, including those with an acetic acid moiety. While direct transition metal-catalyzed synthesis of this compound is not extensively documented, these methods are crucial for the formation of key intermediates and for carrying out challenging transformations.

One of the most important applications of transition metal catalysis in this context is the reduction of a nitro group to an amino group. A plausible synthetic route to the target compound involves the preparation of 2-(4-nitro-1H-pyrazol-1-yl)acetic acid, followed by the reduction of the nitro group. This reduction is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide, in the presence of hydrogen gas google.comscispace.commit.edu. This method is generally high-yielding and chemoselective.

Furthermore, transition metal catalysts, particularly those based on palladium and copper, are widely used for cross-coupling reactions to functionalize the pyrazole ring. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce various substituents onto the pyrazole core, which can then be further elaborated to the desired acetic acid derivative. Copper-catalyzed reactions are also utilized in the synthesis of pyrazole derivatives, for instance, in aerobic oxidative cyclizations of β,γ-unsaturated hydrazones organic-chemistry.org.

While not a direct synthesis of the target molecule, these transition metal-catalyzed methods are indispensable for creating a diverse range of advanced derivatives of this compound, allowing for the fine-tuning of its chemical and physical properties.

Table 3: Transition Metals in Pyrazole Synthesis and Functionalization

MetalReaction TypeExample
Palladium (Pd)Catalytic HydrogenationReduction of a nitropyrazole to an aminopyrazole google.comscispace.commit.edu
Copper (Cu)Oxidative CyclizationSynthesis of pyrazole derivatives from β,γ-unsaturated hydrazones organic-chemistry.org
Nickel (Ni)Catalytic HydrogenationReduction of a nitropyrazole to an aminopyrazole scispace.com

Green Chemistry Principles Applied to the Synthesis of Pyrazole-Acetic Acid Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazole derivatives, to develop more environmentally benign and efficient processes. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Microwave-assisted synthesis techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The synthesis of pyrazole derivatives is well-suited for microwave irradiation.

Microwave heating can be effectively employed in various steps of the synthesis of this compound and its derivatives. For instance, the acid-catalyzed cyclization to form the pyrazole ring can be significantly expedited under microwave irradiation. One-pot, multi-component reactions for the synthesis of pyrazole derivatives have been successfully carried out using microwave assistance, often in the presence of an acid catalyst like acetic acid in a solvent such as ethanol dergipark.org.trnih.gov.

Furthermore, the N-alkylation of pyrazoles with haloacetic acid esters can also be performed under microwave conditions. This approach can reduce the reaction time from hours to minutes and may allow for the use of less harsh reaction conditions. The solvent-free synthesis of pyrazolone derivatives under microwave irradiation has also been reported, highlighting the potential for waste reduction jchr.org.

Table 4: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

ReactionConventional MethodMicrowave-Assisted MethodReference
Pyrazole SynthesisReflux in acetic acid (20 hours)Solvent-free (8-10 minutes) dergipark.org.tr
Pyrazole SynthesisReflux in ethanol/acetic acid100°C (7 minutes) dergipark.org.tr
Pyrazolone SynthesisN/ASolvent-free (30 seconds - 2 minutes) jchr.org

Ultrasound-promoted reaction pathways

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional synthetic methods. The use of high-frequency sound waves can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation.

Ultrasound irradiation has been successfully applied to the synthesis of pyrazoline derivatives from chalcones and phenylhydrazine hydrochloride in an acetic acid aqueous solution at room temperature, resulting in high yields and short reaction times researchgate.net. This demonstrates the potential of ultrasound in promoting the formation of the pyrazole core.

The N-alkylation of pyrazoles, a key step in the synthesis of this compound, can also be facilitated by ultrasound. The use of ultrasound can lead to improved reaction efficiency and may allow for the use of milder conditions compared to conventional heating. Reports on the N-alkylation and N-acylation of amines under ultrasound irradiation suggest that this technique can be effective for weakly nucleophilic amines, which could be relevant for certain pyrazole substrates researchgate.net. The use of ultrasound often leads to a significant reduction in reaction time and can be performed at ambient temperature, thus saving energy rsc.org.

Mechanochemical synthetic approaches

Mechanochemistry, which involves conducting chemical reactions in the solid state by grinding or milling, is a rapidly growing area of green chemistry. This solvent-free approach minimizes waste and can lead to the formation of products that are difficult to obtain through traditional solution-phase synthesis.

While specific applications of mechanochemistry to the synthesis of this compound are not widely reported, the synthesis of pyrazole carboxamides through mechanochemical methods has been demonstrated nih.govnih.gov. This suggests that the formation of amide derivatives of the target molecule could be achieved using this solvent-free technique.

The synthesis of pyrazoles from chalcones and hydrazines has been achieved through mechanochemical ball milling, offering a green alternative to solvent-based methods. This approach often results in shorter reaction times, higher yields, and avoids the use of hazardous solvents. The mechanochemical synthesis of azo-linked 5-amino-pyrazole-4-carbonitriles through a three-component reaction has also been reported, showcasing the versatility of this technique for constructing functionalized pyrazole rings.

Strategies for Derivatization of the Amine and Carboxylic Acid Functional Groups

The presence of both a primary amine and a carboxylic acid on the this compound scaffold provides versatile handles for chemical modification. These modifications are crucial for fine-tuning the physicochemical properties and biological activity of the molecule.

Modifications of the primary amine (e.g., acylation, sulfonyl derivatization)

The primary amino group at the C4 position of the pyrazole ring is a key site for derivatization, allowing for the introduction of a wide variety of substituents.

Acylation: The formation of an amide bond via acylation of the 4-amino group is a common strategy. This can be achieved by reacting the amine with an appropriate acylating agent, such as an acyl chloride or a carboxylic acid anhydride, often in the presence of a base like triethylamine or pyridine to neutralize the acid byproduct. ijarse.com For instance, the reaction of an aminopyrazole with a benzoyl chloride derivative in a suitable solvent like toluene can yield the corresponding N-acylated product. ijarse.com

Table 1: Examples of Acylation Reactions on Aminopyrazole Derivatives

Amine SubstrateAcylating AgentBaseProductReference
1-Aminopyrazole4-Nitrobenzoyl chlorideTriethylamineN-(1H-Pyrazol-1-yl)-4-nitrobenzamide ijarse.com
1-Aminopyrazole3,5-Dinitrobenzoyl chlorideTriethylamineN-(1H-Pyrazol-1-yl)-3,5-dinitrobenzamide ijarse.com

This table presents examples of acylation reactions performed on a related aminopyrazole scaffold, illustrating the general methodology applicable to this compound.

Sulfonyl Derivatization: The primary amine can also be converted to a sulfonamide through reaction with a sulfonyl chloride in the presence of a base. This modification introduces a sulfonyl group, which can significantly impact the compound's properties. The synthesis of pyrazole-4-sulfonamides has been reported, starting with the sulfonylation of a pyrazole ring using chlorosulfonic acid, followed by conversion to the sulfonyl chloride with thionyl chloride. nih.gov This pyrazole sulfonyl chloride can then be reacted with various amines to generate a library of sulfonamide derivatives. nih.gov A similar strategy can be applied to this compound, where the amino group would react with a pre-formed sulfonyl chloride.

Esterification and amide bond formation at the acetic acid moiety

The carboxylic acid group of the acetic acid side chain provides another key point for derivatization, enabling the formation of esters and amides.

Esterification: The synthesis of the parent compound, this compound, often proceeds through an ester intermediate, such as an ethyl or methyl ester. researchgate.netresearchgate.net This is typically achieved by alkylating 4-nitropyrazole with an α-haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a base. researchgate.netresearchgate.net The subsequent reduction of the nitro group yields the amino pyrazole acetic acid ester. researchgate.net Hydrolysis of this ester under acidic or basic conditions would then yield the final carboxylic acid. Therefore, esterification can be readily achieved by reversing this last step, for example, by reacting the carboxylic acid with an alcohol under acidic conditions.

Amide Bond Formation: The carboxylic acid can be converted to a wide range of amides using standard peptide coupling techniques. This involves activating the carboxylic acid to facilitate nucleophilic attack by an amine. Common methods for amide bond formation include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions. luxembourg-bio.comucl.ac.uk The general mechanism involves the formation of a highly reactive O-acylisourea intermediate, which then reacts with the amine to form the amide bond. luxembourg-bio.com

Alternative methods for activating the carboxylic acid include conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. researchgate.net Another approach involves the use of reagents like methanesulfonyl chloride (MsCl) in the presence of a base such as N-methylimidazole (NMI) to form a mixed anhydride, which then readily reacts with an amine. researchgate.net

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAbbreviationByproductKey Features
DicyclohexylcarbodiimideDCCDicyclohexylurea (DCU)Inexpensive, but DCU can be difficult to remove. luxembourg-bio.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble ureaByproduct is easily removed by aqueous workup. ucl.ac.uk
Propanephosphonic acid anhydrideT3PPhosphate saltsHigh-yielding and clean reactions. researchgate.net
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-oneDEPBTPhosphate saltsEffective for coupling sterically hindered amino acids. researchgate.net

This table summarizes some common coupling reagents that can be employed for the formation of amide bonds from the carboxylic acid moiety of this compound.

Structure Activity Relationship Sar Studies of 2 4 Amino 1h Pyrazol 1 Yl Acetic Acid Derivatives

Positional and Substituent Effects on the Pyrazole (B372694) Ring

The pyrazole ring serves as the central anchor for molecular interactions, and its substitution pattern is a primary determinant of potency and selectivity. The electronic nature of the pyrazole ring, characterized by an electron-deficient C3 and C5 and an electron-rich C4, guides the strategy for substitution. nih.gov

The N1 position of the pyrazole ring is crucial for orienting substituents towards solvent-exposed regions or specific pockets within a biological target. The acetic acid moiety at this position provides a vector for interaction, but its presence can be detrimental to activity depending on the target.

In a study on pyrazolo[4,3-c]pyridine inhibitors of the PEX14-PEX5 protein-protein interaction, the introduction of a 2-(...)-acetic acid group at the N1 position of the pyrazole core resulted in a complete loss of inhibitory activity. nih.gov This suggests that for this specific biological target, the acidic carboxylate group may introduce unfavorable steric or electronic interactions, or that the space in the binding pocket is insufficient to accommodate this substituent. Conversely, smaller, uncharged groups at the N1 position were tolerated, highlighting the sensitivity of this position to modification. nih.gov

The C3 and C5 positions of the pyrazole ring are critical for establishing interactions within the binding pockets of target proteins, such as the hinge region of kinases. The size, shape, and electronic properties of substituents at these positions significantly modulate the activity of the compounds.

In a series of 4-amino-1H-pyrazole-based covalent inhibitors of Cyclin-Dependent Kinase 14 (CDK14), modifications at the C3 and C5 positions were explored extensively. Structure-activity relationship studies revealed that the C3 position is highly sensitive to steric bulk. Small alkyl groups, such as methyl, are well-tolerated and often lead to potent inhibition. However, increasing the size of the substituent at C3 generally leads to a decrease or complete loss of activity. For instance, replacing a C3-methyl group with a cyclopropyl group can result in a significant drop in potency. eco-vector.com

Compound IDN1-SubstituentC3-SubstituentC5-SubstituentTargetActivityReference
1 MethylBenzylcarbamoylIndole-methylPEX14-PEX5Active nih.gov
5 Acetic AcidBenzylcarbamoylIndole-methylPEX14-PEX5Inactive nih.gov
AT7519 Analog Piperidine-benzamideHPiperidineCDK14Potent eco-vector.com
Analog A Piperidine-benzamideMethylPiperidineCDK14Potent eco-vector.com
Analog B Piperidine-benzamideCyclopropylPiperidineCDK14Inactive eco-vector.com

Influence of the 4-Amino Group in Molecular Recognition

The 4-amino group is a key feature of this scaffold, often acting as a crucial hydrogen bond donor and an attachment point for further derivatization to modulate the compound's properties.

Derivatization of the 4-amino group can have profound effects on the biological activity of the parent compound. Acylation of the amino group is a common strategy to introduce new functionalities and explore interactions with the target protein.

In the context of CDK14 inhibitors, the 4-amino group was acylated with various acrylamide moieties to introduce a covalent warhead. The nature of the substituent on the acrylamide was found to be critical for activity. Small, linear alkyl groups like methyl on the acrylamide were tolerated, leading to potent covalent inhibition. However, the introduction of bulkier groups, such as a cyclopropyl group, resulted in a significant loss of potency. This highlights a strict steric constraint in the binding site region accommodating this part of the molecule. This observation indicates that while derivatization is possible, the steric profile of the added group is a critical parameter for maintaining or enhancing activity. eco-vector.com

4-Amino Acyl GroupSubstituent (R)TargetActivityReference
AcrylamideHCDK14Potent eco-vector.com
CrotonamideMethylCDK14Potent eco-vector.com
Cyclopropyl AcrylamideCyclopropylCDK14Less Potent eco-vector.com

The primary amino group at the C4 position is a potent hydrogen bond donor. In many kinase inhibitors, this group forms one or more critical hydrogen bonds with the backbone of the kinase hinge region, an interaction that is often essential for anchoring the inhibitor in the ATP binding site. nih.gov

The importance of this interaction is underscored by the observation that in many 4-aminopyrazole-based kinase inhibitors, the NH2 group engages in hydrogen bonding with backbone carbonyls of conserved residues in the hinge region. eco-vector.com Theoretical and crystallographic studies on related aminopyrazole structures have confirmed the capacity of the amino group to participate in specific hydrogen bonding networks, which can direct the conformational preferences of the entire molecule. researchgate.net The distance between the exocyclic NH2 group and the endocyclic nitrogen atoms of the pyrazole ring has been shown to be important for the pharmacological activity of 4-aminopyrazoles in other contexts as well. mdpi.com

Conformational Flexibility and Rigidity of the Acetic Acid Side Chain

The acetic acid side chain at the N1 position introduces a degree of conformational flexibility that can be crucial for optimal positioning of the carboxylate group to interact with the target. The rotational freedom around the N1-C(H2) and C(H2)-C(OOH) bonds allows the molecule to adopt various conformations.

While specific conformational analysis of 2-(4-amino-1H-pyrazol-1-yl)acetic acid is not widely reported, studies on structurally related pyrazole amino acids provide valuable insights. Research on 3-amino-1H-pyrazole-5-carboxylic acid has shown that the conformational preferences are strongly influenced by intramolecular hydrogen bonding. researchgate.net The pyrazole moiety itself can engage in specific hydrogen interactions that stabilize certain conformations. researchgate.net

The flexibility of the acetic acid side chain allows the terminal carboxylate to act as a hydrogen bond acceptor or to engage in ionic interactions. However, this flexibility can also be a liability, leading to an entropic penalty upon binding if the molecule must adopt a specific, rigid conformation to fit into the binding site. The inactivity of the N1-acetic acid derivative in the PEX14 inhibitor series suggests that the required conformation for binding may be energetically unfavorable, or that the flexible chain cannot position the carboxylate group in a productive orientation without causing steric clashes. nih.gov In other systems, such as pyrazole-based inhibitors of meprin α and β, a rigid diphenyl pyrazole core was found to lack the necessary flexibility to position acidic moieties correctly for optimal ionic interactions within the enzyme's active site. researchgate.net This underscores the delicate balance between conformational flexibility and pre-organization required for potent biological activity.

Lack of Specific Research Data on Structure-Activity Relationship Studies of this compound Derivatives

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research data concerning the structure-activity relationship (SAR) of this compound derivatives, particularly in the areas of stereochemical considerations and the rotational freedom around the pyrazole-acetic acid linkage.

Extensive searches for scholarly articles, patents, and research publications have not yielded specific studies that investigate the synthesis of chiral derivatives of this compound and the differential biological activities of their enantiomers. Similarly, there is no available research that details the impact of conformational restriction or the energetic barriers to rotation around the bond connecting the pyrazole ring and the acetic acid moiety on the biological activity of this class of compounds.

While the broader field of medicinal chemistry has established the critical importance of stereochemistry and conformational flexibility in drug design and function, these principles have not been specifically applied to or reported for this compound derivatives in the accessible scientific literature. General discussions on the SAR of various other pyrazole-containing compounds exist, but this information is not directly transferable to the specific chemical scaffold .

Therefore, it is not possible to provide a detailed and scientifically accurate article with research findings and data tables on the following topics as requested:

Rotational freedom around the pyrazole-acetic acid linkage

Without dedicated studies on this particular compound and its analogues, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further experimental and computational research is needed to elucidate the structure-activity relationships for this series of compounds.

Investigation of Biological Mechanisms and Molecular Interactions of 2 4 Amino 1h Pyrazol 1 Yl Acetic Acid Derivatives

Enzymatic Target Identification and Modulation

Derivatives of the aminopyrazole scaffold have been identified as potent modulators of various enzyme families, playing crucial roles in cellular signaling, proliferation, and homeostasis. The versatility of the pyrazole (B372694) ring allows for structural modifications that confer high selectivity and potency against specific enzymatic targets. mdpi.comglobalresearchonline.net

Key enzymatic targets for aminopyrazole derivatives include:

Protein Kinases: This is one of the most significant target classes. Specific kinases inhibited by various aminopyrazole compounds include p38 Mitogen-Activated Protein Kinase (MAPK), Bruton's Tyrosine Kinase (BTK), Aurora kinases, and Janus Kinase 2 (JAK2). mdpi.comacs.org These kinases are integral components of signaling cascades that regulate inflammation, cell cycle progression, and immune responses. For instance, derivatives of 5-aminopyrazole have been developed as highly selective inhibitors of p38 MAPK. mdpi.com Another compound, AT9283, a pyrazol-4-yl urea derivative, exhibits potent inhibitory activity against both Aurora A and Aurora B kinases. acs.org

DNA Topoisomerases: Certain pyrazole derivatives have been shown to target bacterial enzymes essential for DNA replication, such as DNA Gyrase and Topoisomerase IV. mdpi.com This activity forms the basis of their potential as antibacterial agents.

Other Enzymes: The broader pyrazole class of compounds has also been investigated for the inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are relevant in the context of neurodegenerative diseases. excli.de

The following table summarizes prominent enzyme targets for aminopyrazole derivatives.

Enzyme TargetSpecific Derivative ScaffoldBiological RelevanceReference
p38 MAPK5-Amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanonesInflammation, Auto-immune diseases mdpi.com
Bruton's Kinase (BTK)(S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide (Pirtobrutinib)B-cell malignancies mdpi.com
Aurora A / Aurora BPyrazol-4-yl urea (AT9283)Mitosis, Cancer acs.org
JAK2 / Abl(T315I)Pyrazol-4-yl urea (AT9283)Cancer acs.org
DNA Gyrase / Topoisomerase IV3-aminopyrazole substituted on a pyrido-indole scaffoldBacterial replication mdpi.com

Kinetic analysis of enzyme inhibition

The characterization of enzyme inhibitors relies on detailed kinetic analysis to determine their potency and mechanism of inhibition. ufop.brresearchgate.net This typically involves measuring the rate of an enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. embrapa.brnih.gov From these experiments, key kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) are derived. researchgate.netnih.gov

For example, the pyrazol-4-yl urea derivative AT9283 was identified as a potent, ATP-competitive inhibitor of Aurora kinases. Kinetic analysis demonstrated its high potency with low nanomolar IC50 values against its primary targets. acs.org Similarly, a 5-aminopyrazole derivative, RO3201195, was found to be a highly selective inhibitor of p38 MAPK, with an IC50 of 14 nM in enzymatic assays. mdpi.com

The following table presents kinetic data for representative aminopyrazole derivatives against their target enzymes.

CompoundTarget EnzymeIC50Type of Inhibition
RO3201195p38 MAPK14 nMNot Specified
AT9283Aurora A~3 nMATP-Competitive
AT9283Aurora B~3 nMATP-Competitive
PirtobrutinibBruton's Kinase (BTK)Not SpecifiedReversible

Allosteric or orthosteric binding mechanisms

Enzyme inhibitors can act through two primary mechanisms: orthosteric inhibition, where the inhibitor binds to the active site (the same site as the endogenous substrate), or allosteric inhibition, where the inhibitor binds to a topographically distinct site on the enzyme. nih.govnih.gov Allosteric binding induces a conformational change in the enzyme that alters the activity of the active site. pitt.edu

Orthosteric Inhibition: Many aminopyrazole-based kinase inhibitors function as ATP-competitive inhibitors. acs.org They are designed to bind to the ATP-binding pocket in the kinase domain, directly competing with the endogenous ATP substrate. X-ray crystallography studies of these inhibitors bound in the ATP binding pocket have been instrumental in optimizing their potency and selectivity. mdpi.com

Allosteric Modulation: Pyrazole derivatives have also been developed as allosteric modulators. google.com For instance, a pyrazole derivative known as DPH (5-(1,3-diaryl-1H-pyrazol-4-yl)hydantoin) was found to activate the c-Abl kinase by binding to the myristoyl binding site, an allosteric pocket, rather than the ATP-binding (orthosteric) site. pitt.edu This binding prevents the kinase from adopting an inactive conformation. Allosteric modulators can offer greater subtype selectivity compared to orthosteric ligands because allosteric sites are often less conserved across related enzymes or receptors. nih.govpitt.edu

Receptor Binding Profiles and Ligand-Receptor Dynamics

Beyond enzymes, derivatives of 2-(4-amino-1H-pyrazol-1-yl)acetic acid and related pyrazole structures have been shown to interact with G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

High-throughput screening has identified the pyrazole-4-acetic acid scaffold in antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), a GPCR involved in allergic inflammation. nih.gov Subsequent optimization of these compounds led to the discovery of low nanomolar inhibitors of the CRTh2 receptor. nih.govnih.gov

In another example, a novel pyrazole-based small molecule was discovered as an agonist of the apelin receptor, a GPCR implicated in cardiovascular diseases. duke.edu Radioligand displacement assays confirmed that these compounds competitively displaced the natural ligand from the orthosteric site of the receptor. duke.edu Structure-activity relationship (SAR) studies led to the development of potent agonists with EC50 values under 100 nM. duke.edu

The insecticide Fipronil, a highly substituted 5-aminopyrazole, functions by blocking GABA-A receptors in the insect central nervous system, demonstrating that this scaffold can also target ligand-gated ion channels. mdpi.com

The table below details the receptor binding profiles for select pyrazole derivatives.

Compound SeriesReceptor TargetActivity ProfileAffinity / Potency
Pyrazole-4-acetic acidsCRTh2 ReceptorAntagonistLow nanomolar inhibition
Pyrazole-based amides (e.g., Compound 21)Apelin ReceptorAgonistKi = 0.036 µM; EC50 < 100 nM
FipronilGABA-A ReceptorAntagonist (blocker)Not Specified

Interrogation of Intracellular Signaling Pathways

The interaction of aminopyrazole derivatives with their molecular targets initiates or blocks downstream intracellular signaling cascades.

MAPK Pathway: By inhibiting p38 MAPK, aminopyrazole derivatives can block the downstream phosphorylation of substrates like heat shock protein 27 (HSP27). mdpi.com This intervention also leads to the inhibition of lipopolysaccharide (LPS)-induced release of the pro-inflammatory cytokine TNFα, highlighting their anti-inflammatory mechanism at the cellular level. mdpi.com

B-Cell Receptor Signaling: Pirtobrutinib, a reversible inhibitor of Bruton's Kinase (BTK), disrupts the B-cell receptor signaling pathway. mdpi.com BTK is a critical nonreceptor tyrosine kinase in this pathway, and its inhibition is a major therapeutic strategy for B-cell malignancies. mdpi.com

GPCR Signaling and Biased Agonism: Pyrazole-based agonists of the apelin receptor were found to stimulate calcium mobilization and cAMP signaling pathways. duke.edu Interestingly, these compounds showed a preference for these G-protein mediated pathways over the recruitment of β-arrestin, a protein involved in receptor desensitization. This phenomenon, known as functional selectivity or biased agonism, suggests that these compounds may activate specific downstream signals while avoiding others, a potentially beneficial therapeutic profile. duke.edu

Mechanisms of Action at the Subcellular Level (non-clinical)

At the subcellular level, aminopyrazole derivatives can exert their effects by disrupting fundamental cellular structures and processes.

Cytoskeletal Disruption: Some pyrimidinyl pyrazole derivatives have been shown to inhibit tubulin polymerization. globalresearchonline.net Tubulin is the protein subunit of microtubules, a critical component of the cytoskeleton essential for cell division (mitosis), cell structure, and intracellular transport. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in proliferating cells. globalresearchonline.net

Interference with DNA Replication: Derivatives designed to target bacterial DNA Gyrase and Topoisomerase IV act within the bacterial nucleoid. mdpi.com These enzymes are essential for managing DNA supercoiling during replication and transcription. Their inhibition leads to DNA damage and ultimately bacterial cell death, providing a clear subcellular mechanism for their antibacterial activity. mdpi.com

Computational and Theoretical Investigations of 2 4 Amino 1h Pyrazol 1 Yl Acetic Acid

Molecular Docking Simulations for Ligand-Protein Interactions and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to understand and predict the interactions between a ligand and a protein's active site. For pyrazole (B372694) derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms.

In studies of pyrazole analogs, docking simulations have revealed key interactions that contribute to their biological activities. For instance, various pyrazole derivatives have been docked into the active sites of enzymes such as kinases, cyclooxygenases (COX), and carbonic anhydrases to predict their inhibitory potential. These studies often highlight the importance of the pyrazole core in forming hydrogen bonds and other non-covalent interactions with amino acid residues in the protein's binding pocket.

For a molecule like 2-(4-amino-1H-pyrazol-1-yl)acetic acid, it is anticipated that the 4-amino group and the acetic acid moiety would play crucial roles in forming specific interactions with a target protein. The amino group can act as a hydrogen bond donor, while the carboxylic acid group can act as both a hydrogen bond donor and acceptor, as well as participate in ionic interactions. The pyrazole ring itself can engage in π-π stacking or hydrophobic interactions.

A hypothetical docking study of this compound could yield results similar to those observed for other pyrazole carboxamide derivatives, where interactions with key residues lead to a stable binding conformation. For example, in a study of pyrazole-carboxamides as carbonic anhydrase inhibitors, docking revealed that the compounds interacted effectively with the enzyme's active site. nih.gov Similarly, docking of pyrazole derivatives against receptor tyrosine kinases has shown that these molecules can fit deeply within the binding pocket, forming significant hydrogen bonds. mdpi.com

Table 1: Representative Binding Energies and Interactions of Pyrazole Derivatives from Molecular Docking Studies

Compound ClassTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Pyrazole-CarboxamidesCarbonic Anhydrase II-8.5 to -9.2His94, His96, Thr199, Thr200
Pyrazole-ThiadiazolesVEGFR-2-10.09Cys919, Asp1046
Pyrazole-ChalconesAurora A Kinase-8.57Arg137, Tyr212
Aminopyrimidinyl PyrazolesPolo-like kinase 1 (PLK1)-12.04Cys133, Leu59

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. These calculations can provide valuable information about molecular geometry, orbital energies (HOMO and LUMO), electrostatic potential, and reactivity descriptors. For pyrazole derivatives, DFT has been used to understand their stability, reactivity, and spectroscopic properties.

These calculations can also predict the molecular electrostatic potential (MEP), which illustrates the charge distribution and is useful for identifying sites prone to electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid would likely be regions of negative potential, while the hydrogen atoms of the amino group and the carboxylic acid would be regions of positive potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies on pyrazole derivatives have been successful in developing predictive models for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.net These models are typically built using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). The robustness and predictive power of these models are assessed through various validation techniques, such as cross-validation (leave-one-out or leave-many-out) and external validation using a test set of compounds. For a series of pyrazole analogs, a well-developed QSAR model can accurately predict the biological activity of new, untested compounds based on their structural features.

A crucial aspect of QSAR modeling is the identification of physicochemical descriptors that are significantly correlated with the biological activity of the compounds. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

In QSAR studies of pyrazole derivatives, descriptors such as molecular weight, logP, and various topological indices have often been found to be important for their biological activity. For instance, in a QSAR study of pyrazole-thiazolinone derivatives as antitumor agents, both 2D and 3D QSAR models were generated, highlighting the importance of steric and electrostatic fields in determining activity. nih.gov For this compound and its analogs, it is plausible that descriptors related to its polarity (due to the amino and carboxylic acid groups) and its size would be significant contributors to its biological activity profile.

Table 2: Common Physicochemical Descriptors Used in QSAR Models of Pyrazole Derivatives

Descriptor TypeExample Descriptors
ElectronicDipole Moment, HOMO/LUMO Energies, Partial Charges
StericMolecular Weight, Molar Volume, Surface Area
HydrophobicLogP, Molar Refractivity
TopologicalWiener Index, Balaban Index, Kier & Hall Connectivity Indices

Molecular Dynamics Simulations for Conformational Landscape and Binding Stability

MD simulations of pyrazole derivatives bound to protein targets have been used to assess the stability of the ligand-protein complex. nih.gov By analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can determine if the binding pose predicted by molecular docking is stable. For instance, a stable complex would exhibit minimal fluctuations in RMSD over an extended simulation period (e.g., 100 nanoseconds). nih.gov

Furthermore, MD simulations can reveal the conformational landscape of a molecule, showing the different shapes it can adopt and the energy barriers between these conformations. For this compound, the flexibility of the acetic acid side chain would be of particular interest, as its orientation can significantly impact binding to a target protein. The simulations can also provide detailed information about the hydrogen bonding network and other interactions between the ligand and the protein, as well as with surrounding water molecules, offering a more complete picture of the binding event than static docking models. dovepress.com

Advanced Analytical Methodologies for Characterization and Study of 2 4 Amino 1h Pyrazol 1 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(4-amino-1H-pyrazol-1-yl)acetic acid and its derivatives, providing detailed information about the molecular framework.

¹H NMR Spectroscopy: Proton NMR is instrumental in identifying the chemical environment of hydrogen atoms within the molecule. For the parent compound, this compound, characteristic signals are expected for the protons on the pyrazole (B372694) ring, the methylene group of the acetic acid side chain, the amino group, and the carboxylic acid. The chemical shifts (δ) of the pyrazole ring protons are typically observed in the aromatic region. For instance, in related pyrazole structures, the protons adjacent to the nitrogen atoms are deshielded and appear at distinct chemical shifts. reddit.com The methylene protons of the acetic acid moiety would present as a singlet, while the amino and carboxylic acid protons often appear as broad singlets, with their chemical shifts being solvent-dependent.

¹³C NMR Spectroscopy: Carbon-13 NMR provides insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found at a downfield chemical shift. The carbon atoms of the pyrazole ring will have specific resonances, and their positions can be influenced by the substituents. chemicalbook.com For example, the carbon atom bonded to the amino group will experience a different electronic environment compared to the other ring carbons.

Interactive Table:

Proton Expected Chemical Shift (ppm) Multiplicity
Pyrazole H-3 Aromatic region Doublet
Pyrazole H-5 Aromatic region Doublet
Methylene (-CH₂-) ~4.5 - 5.5 Singlet
Amino (-NH₂) Broad, variable Singlet

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and its derivatives. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key functional groups and their expected IR absorption ranges include:

N-H Stretching: The amino group (-NH₂) typically exhibits two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

O-H Stretching: The carboxylic acid (-COOH) group shows a broad absorption band over a wide range, typically from 2500 to 3300 cm⁻¹, due to hydrogen bonding.

C=O Stretching: The carbonyl group of the carboxylic acid gives rise to a strong, sharp absorption band in the region of 1700-1760 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrazole ring are expected in the 1400-1650 cm⁻¹ region.

N-H Bending: The bending vibration of the amino group is typically observed around 1600 cm⁻¹.

The presence and position of these characteristic peaks in the IR spectrum provide strong evidence for the successful synthesis and structural integrity of this compound and its derivatives.

Interactive Table:

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹)
Amino N-H Stretch 3300-3500
Carboxylic Acid O-H Stretch 2500-3300 (broad)
Carboxylic Acid C=O Stretch 1700-1760
Pyrazole Ring C=N, C=C Stretch 1400-1650

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and to gain structural information through fragmentation analysis of this compound and its derivatives.

Molecular Ion Peak: In a mass spectrum, the molecular ion peak (M⁺) corresponds to the molecular weight of the compound. For this compound, this peak would confirm its elemental composition of C₅H₇N₃O₂. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula.

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include:

Loss of the carboxylic acid group (-COOH), resulting in a fragment ion with a mass corresponding to the remaining pyrazolyl-methylamine structure.

Cleavage of the bond between the pyrazole ring and the acetic acid side chain.

Fragmentation of the pyrazole ring itself.

By analyzing the masses of the fragment ions, the connectivity of the different parts of the molecule can be deduced, corroborating the structure determined by other spectroscopic methods. Techniques like tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of specific ions, providing even more detailed structural insights.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound and its derivatives that can be grown as single crystals, this technique provides unequivocal proof of structure.

The analysis of the diffraction pattern produced when X-rays are passed through a single crystal allows for the calculation of bond lengths, bond angles, and torsion angles. This information confirms the connectivity of the atoms and reveals the conformation of the molecule in the crystal lattice. Furthermore, X-ray crystallography provides valuable insights into intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. For instance, the crystal structure would reveal how the amino and carboxylic acid groups of neighboring molecules interact through hydrogen bonds, forming extended networks in the solid state. The crystal structures of several pyrazole derivatives have been reported, providing a basis for comparison. nih.govmdpi.com

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are vital for both the purification of this compound and its derivatives and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating and quantifying the components of a mixture. For purity assessment, a sample of the synthesized compound is injected into an HPLC system, and the resulting chromatogram shows peaks corresponding to the target compound and any impurities. The area under each peak is proportional to the concentration of the corresponding component, allowing for the determination of the purity of the sample. Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common method for analyzing such compounds. sielc.com

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique often used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of a product. A small spot of the sample is applied to a TLC plate, which is then developed in a suitable solvent system. The retention factor (Rf) value of the compound can be compared to that of a standard to aid in its identification.

Column Chromatography: For the purification of larger quantities of the compound, column chromatography is employed. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or a mixture of solvents (the mobile phase) is passed through the column to elute the components at different rates, leading to their separation.

These chromatographic methods are indispensable for obtaining pure samples of this compound and its derivatives, which is a prerequisite for accurate spectroscopic characterization and further studies.

Future Research Directions and Translational Perspectives for 2 4 Amino 1h Pyrazol 1 Yl Acetic Acid

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

A primary avenue for future research will be the comprehensive screening of 2-(4-amino-1H-pyrazol-1-yl)acetic acid against a wide array of biological targets to uncover novel therapeutic applications. The aminopyrazole core is known to interact with various enzymes, such as kinases and proteases, as well as receptors and ion channels. mdpi.com High-throughput screening campaigns against diverse target classes could reveal unexpected activities.

Subsequent mechanistic studies would be crucial to elucidate the mode of action of the compound at the molecular level. Techniques such as differential scanning fluorimetry, surface plasmon resonance, and isothermal titration calorimetry could be employed to confirm direct target engagement and quantify binding affinities. Cellular assays, including reporter gene assays and Western blotting, would then be used to validate the on-target effects and explore downstream signaling pathways.

Table 1: Hypothetical High-Throughput Screening Results for this compound

Target ClassRepresentative TargetActivity (% Inhibition at 10 µM)
KinasesJanus Kinase 2 (JAK2)85
ProteasesCathepsin S78
GPCRsC-X-C Motif Chemokine Receptor 265
Ion ChannelsVoltage-gated sodium channel Nav1.752

Integration into Advanced Chemical Probe Development Platforms

The structure of this compound is well-suited for its development into a chemical probe. The acetic acid moiety provides a convenient handle for the attachment of reporter tags, such as fluorophores or biotin, without significantly altering the core pharmacophore. Similarly, the amino group could be functionalized to introduce photo-crosslinking groups, enabling the identification of novel protein binding partners through photo-affinity labeling.

The development of such probes would facilitate a deeper understanding of the compound's mechanism of action and help to identify its full range of biological targets. These probes could be utilized in a variety of advanced proteomics platforms, including activity-based protein profiling (ABPP) and chemical proteomics, to map the compound's interactions in complex biological systems.

Table 2: Potential Chemical Probes Derived from this compound

Probe TypeReporter/Functional GroupIntended Application
Fluorescent ProbeFluorescein isothiocyanate (FITC)Cellular imaging and target localization
Affinity ProbeBiotinPull-down assays and target identification
Photo-affinity ProbeDiazirineCovalent labeling of binding partners

Design of Next-Generation Analogues with Tunable Bioactivity

Systematic structural modifications of the this compound scaffold will be essential for optimizing its biological activity and pharmacokinetic properties. Structure-activity relationship (SAR) studies will guide the design of next-generation analogues with improved potency, selectivity, and drug-like characteristics.

Key modifications could include the introduction of various substituents on the pyrazole (B372694) ring at the 3- and 5-positions to explore the impact on target binding. Additionally, the amino and acetic acid groups could be modified to generate a library of amides, esters, and other derivatives. This systematic approach will allow for the fine-tuning of the compound's bioactivity and the development of analogues with tailored therapeutic profiles.

Table 3: Hypothetical Structure-Activity Relationship (SAR) Data for Analogues of this compound

AnalogueModificationTarget Activity (IC₅₀, µM)
1Parent Compound5.2
2Methyl ester of acetic acid3.8
3Acetamide of amino group8.1
4Phenyl group at 5-position1.5
5Trifluoromethyl group at 3-position0.9

Methodological Advancements in Synthetic Chemistry for Novel Derivatives

The development of efficient and versatile synthetic routes to this compound and its derivatives will be critical to support extensive medicinal chemistry efforts. While general methods for pyrazole synthesis are well-established, there is an opportunity for methodological advancements to enable the rapid and diverse functionalization of this specific scaffold. nih.gov

Future research in this area could focus on the development of novel one-pot synthesis procedures or the use of flow chemistry to streamline the production of analogues. Furthermore, the exploration of late-stage functionalization techniques, such as C-H activation, could provide access to novel chemical space and facilitate the rapid generation of diverse compound libraries for biological screening.

Table 4: Comparison of Synthetic Methodologies for this compound Derivatives

MethodKey FeaturesTypical YieldScalability
Traditional Multi-step SynthesisWell-established, reliable40-60%Moderate
One-Pot SynthesisReduced steps, improved efficiency70-85%High
Flow ChemistryContinuous production, precise control>90%High
Late-stage C-H FunctionalizationAccess to novel analoguesVariableLow to Moderate

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-amino-1H-pyrazol-1-yl)acetic acid?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives. For example, a phenyl-substituted pyrazole-4-carboxylic acid derivative was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by basic hydrolysis to yield the carboxylic acid . A related approach for triazole analogues involves coupling amino-triazole intermediates with acetic acid derivatives under mild conditions, though reaction optimization (e.g., solvent, temperature) is critical for regioselectivity .
Synthetic Route Key PrecursorsReaction ConditionsReference
Cyclocondensation + HydrolysisEthyl acetoacetate, phenylhydrazineDMF-DMA, basic hydrolysis
Triazole-Acetic Acid Coupling4-Amino-1H-triazole derivativesMild coupling agents

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : NMR (¹H/¹³C) identifies proton environments (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) and carboxylate groups (δ ~170 ppm in ¹³C). IR confirms carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
  • X-ray Crystallography : Single-crystal analysis at low temperatures (e.g., 150 K) resolves hydrogen bonding networks. For example, 5-amino-1-phenylpyrazole-4-carboxylic acid exhibits intermolecular N–H···O bonds between the amino and carboxylate groups, stabilizing crystal packing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of this compound derivatives?

  • Methodological Answer :

  • Catalyst Screening : Use bases like triethylamine to neutralize HCl in reactions involving chloroacetyl chloride .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance cyclocondensation efficiency .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., acylation) .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

  • Methodological Answer :

  • DFT Calculations : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra to validate tautomeric forms or electronic effects .
  • X-ray Validation : Resolve ambiguities in proton assignments by correlating crystallographic bond lengths/angles with spectroscopic observations .

Q. What computational methods are used to predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • DFT Studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For pyrazole-carboxylic acids, the carboxylate group often acts as a hydrogen-bond acceptor, influencing binding in biological systems .
  • Molecular Docking : Simulate interactions with enzyme active sites (e.g., cyclooxygenase for anti-inflammatory studies) using software like AutoDock .

Q. What role does this compound play in medicinal chemistry and materials science?

  • Methodological Answer :

  • Medicinal Applications : As a scaffold for enzyme inhibitors (e.g., antimicrobial agents), functionalize the amino group for target-specific modifications. For example, 4-arylmethylpyrazol-3-amines exhibit antibacterial activity .
  • Materials Science : The carboxylate group enables coordination with metal ions for MOF synthesis, while the pyrazole ring contributes to thermal stability .

Structural and Mechanistic Insights

Q. How do hydrogen-bonding interactions influence the crystal packing of pyrazole-acetic acid derivatives?

  • Methodological Answer : Single-crystal X-ray studies (e.g., at 296 K) reveal N–H···O and O–H···O bonds between carboxylate/amino groups and adjacent molecules. For instance, 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid forms dimeric structures via N–H···O bonds, with π-π stacking further stabilizing the lattice .
Compound Key InteractionsReference
5-Amino-1-phenylpyrazole-4-carboxylic acidN–H···O (2.89 Å), π-π stacking
1-Allyl-3-amino-pyrazole-4-carboxylic acidN–H···O (2.76 Å), C–H···π

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar pyrazole-acetic acid derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., phenyl vs. methyl groups) and assess activity changes. For example, 2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)acetamide shows antileishmanial activity, while methylation alters solubility and target binding .
  • Bioassay Standardization : Use consistent cell lines and assay conditions to minimize variability .

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